(5-Nitropyridin-3-yl)boronic acid
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Overview
Description
(5-Nitropyridin-3-yl)boronic acid is an organoboron compound that features a boronic acid group attached to a nitropyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (5-Nitropyridin-3-yl)boronic acid typically involves the halogen-metal exchange reaction followed by borylation. For instance, a common method includes the reaction of 5-bromo-3-nitropyridine with an organometallic reagent such as n-butyllithium, followed by the addition of a boronic ester like trimethyl borate . The reaction is usually carried out at low temperatures to prevent over-alkylation .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scales. These methods often involve continuous flow processes and the use of automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions: (5-Nitropyridin-3-yl)boronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This is a widely used reaction for forming carbon-carbon bonds.
Oxidation and Reduction: The nitro group in the compound can be reduced to an amino group under suitable conditions, while the boronic acid group can undergo oxidation to form boronic esters.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalysts, bases like potassium carbonate, and solvents such as toluene or ethanol are commonly used.
Reduction: Reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride can be employed.
Major Products:
Scientific Research Applications
(5-Nitropyridin-3-yl)boronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (5-Nitropyridin-3-yl)boronic acid primarily involves its ability to participate in cross-coupling reactions. In the Suzuki-Miyaura coupling, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond . The nitro group can also participate in various transformations, adding to the compound’s versatility .
Comparison with Similar Compounds
(5-Bromopyridin-3-yl)boronic acid: Similar in structure but with a bromine atom instead of a nitro group.
(5-Nitropyridin-2-yl)boronic acid: Similar but with the boronic acid group attached to the 2-position of the pyridine ring.
Uniqueness: (5-Nitropyridin-3-yl)boronic acid is unique due to the presence of both a nitro group and a boronic acid group on the pyridine ring. This combination allows for a wide range of chemical transformations and applications, making it a valuable compound in synthetic chemistry and beyond .
Properties
IUPAC Name |
(5-nitropyridin-3-yl)boronic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5BN2O4/c9-6(10)4-1-5(8(11)12)3-7-2-4/h1-3,9-10H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AODSRZWFLCHTNK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CN=C1)[N+](=O)[O-])(O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5BN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.92 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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